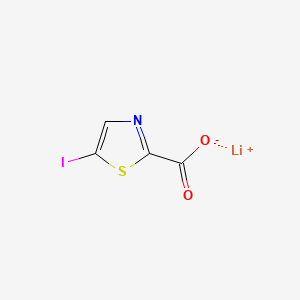
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a lithium ion, an iodine atom, and a carboxylate group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate typically involves the lithiation of 5-iodo-1,3-thiazole-2-carboxylic acid. This can be achieved by treating the acid with a lithium base such as lithium diisopropylamide (LDA) in an appropriate solvent like tetrahydrofuran (THF) at low temperatures. The reaction proceeds through the formation of a lithium salt, which is then isolated and purified .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1,3-thiazole-2-carboxylate, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenyl-1,3-thiazole-2-carboxylate .
Aplicaciones Científicas De Investigación
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are known for their biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: The compound can be used in the development of new pharmaceuticals targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion may also play a role in stabilizing the compound and enhancing its biological activity. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Lithium(1+) 5-amino-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-ethyl-1,3-thiazole-2-carboxylate
- Lithium(1+) 5-(trifluoromethyl)-1,3-thiazole-2-carboxylate
Uniqueness
Lithium(1+) 5-iodo-1,3-thiazole-2-carboxylate is unique due to the presence of the iodine atom, which makes it a versatile intermediate for further functionalization. The iodine atom can be easily replaced by various substituents, allowing for the synthesis of a wide range of derivatives with different biological activities .
Propiedades
Fórmula molecular |
C4HILiNO2S |
|---|---|
Peso molecular |
261.0 g/mol |
Nombre IUPAC |
lithium;5-iodo-1,3-thiazole-2-carboxylate |
InChI |
InChI=1S/C4H2INO2S.Li/c5-2-1-6-3(9-2)4(7)8;/h1H,(H,7,8);/q;+1/p-1 |
Clave InChI |
WVIWWPICZHRHQA-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1=C(SC(=N1)C(=O)[O-])I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



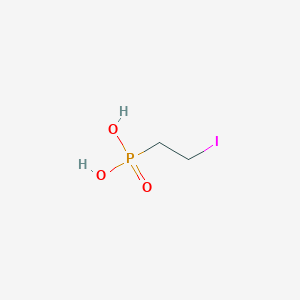
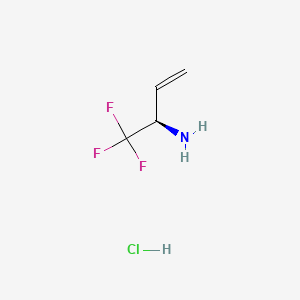
![4-Bromo-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B15296629.png)
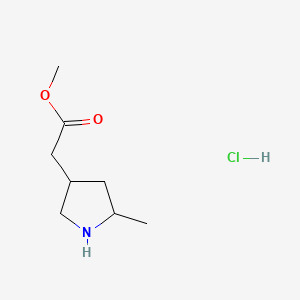
![1-{[(Tert-butoxy)carbonyl]amino}-3,4-dimethylcyclopent-3-ene-1-carboxylic acid](/img/structure/B15296642.png)
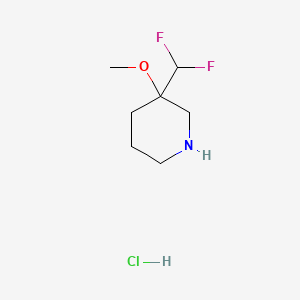
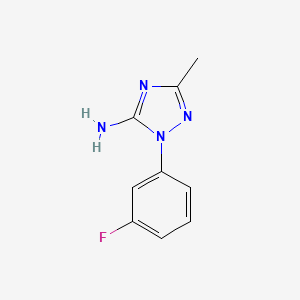
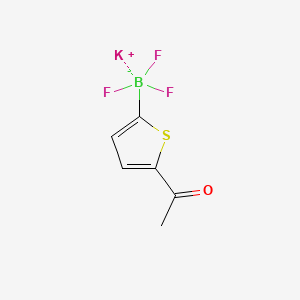
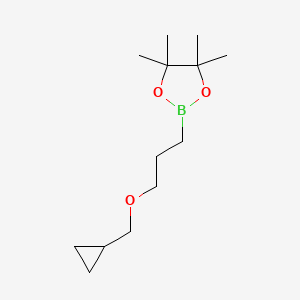
![2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid](/img/structure/B15296659.png)
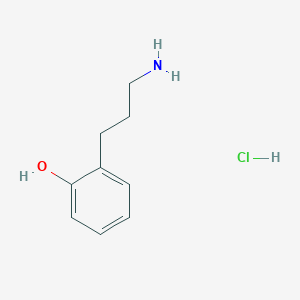
![4-[1-(Aminomethyl)cyclobutyl]pyridin-2-ol dihydrobromide](/img/structure/B15296674.png)

